Estradiol 17-Valerate-d12
CAS No.:
Cat. No.: VC0203907
Molecular Formula: C₂₃H₂₀D₁₂O₃
Molecular Weight: 368.57
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₀D₁₂O₃ |
---|---|
Molecular Weight | 368.57 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Estradiol 17-Valerate-d12 (E2V-d12) is characterized by the molecular formula C23H20D12O3, representing a deuterated analog of conventional estradiol valerate . The compound maintains the fundamental steroidal backbone of estradiol with a valerate ester group at the 17-position, but has 12 hydrogen atoms replaced with deuterium atoms. This substitution creates minimal changes in chemical properties while providing a distinct mass spectral signature.
Comparative Properties with Non-Deuterated Estradiol Valerate
The non-deuterated counterpart, estradiol valerate, has a molecular formula of C23H32O3 and a molecular weight of 356.506 g/mol . The deuterated version differs by having 12 deuterium atoms instead of hydrogen, increasing its molecular weight by approximately 12 atomic mass units. The following table outlines key comparative properties:
Property | Estradiol Valerate | Estradiol 17-Valerate-d12 |
---|---|---|
Molecular Formula | C23H32O3 | C23H20D12O3 |
Molar Mass | 356.506 g/mol | ~368.5 g/mol |
Melting Point | 144-145°C | Similar to non-deuterated (expected) |
Appearance | White crystalline powder | White crystalline powder (expected) |
Solubility | Lipophilic, poor water solubility | Similar lipophilic properties (expected) |
Synthesis and Preparation
General Approaches to Deuterated Estradiol Derivatives
The synthesis of deuterated estradiol derivatives typically involves specialized techniques for incorporating deuterium atoms into specific positions of the molecule. For estradiol valerate derivatives, this often involves either deuteration of the valeric acid component before esterification or direct exchange reactions on the completed estradiol valerate molecule.
Quality Control Considerations
Quality control for deuterated compounds typically includes verification of the deuterium incorporation rate and positions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The stability of the deuterium labels under various storage and handling conditions is also a critical quality parameter.
Applications in Analytical Chemistry
Use as Internal Standards
Estradiol 17-Valerate-d12 serves predominantly as an internal standard in quantitative analysis of estradiol and its esters. The deuterium labeling creates a compound with nearly identical chemical behavior to the non-deuterated analyte but with a distinct mass that can be differentiated by mass spectrometry. This property makes it invaluable for accurate quantification in complex biological matrices.
Chromatographic and Mass Spectrometric Applications
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, deuterated standards like Estradiol 17-Valerate-d12 compensate for matrix effects, extraction variability, and instrumental fluctuations. The 12 deuterium atoms provide sufficient mass shift to avoid isotopic overlap with the non-deuterated compound.
Biological Properties and Pharmacology
Mechanism of Action
The pharmacological activity of estradiol derivatives primarily involves binding to estrogen receptors. Estradiol interacts with estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and the G protein-coupled estrogen receptor (GPER) . These interactions trigger genomic and non-genomic cellular responses characteristic of estrogenic action.
The table below summarizes key pharmacokinetic properties of estradiol valerate that would be expected to be similar for its deuterated analog:
Parameter | Value (Estradiol Valerate) | Expected for Deuterated Analog |
---|---|---|
Oral Bioavailability | 3-5% | Similar (slight isotope effect possible) |
Protein Binding | ~98% (to albumin and SHBG) | Similar |
Metabolism | Cleavage via esterases | Similar pathway, potentially slower rate |
Elimination Half-life (Oral) | 12-20 hours (as E2) | Potentially slightly longer |
Duration of Action (IM, 10 mg) | 10-14 days | Similar |
Comparisons with Other Deuterated Estradiol Derivatives
Available Deuterated Analogs
Several deuterated estradiol derivatives exist for various analytical applications. The following table compares Estradiol 17-Valerate-d12 with other deuterated estradiol compounds:
Selection Criteria for Analytical Applications
The choice between different deuterated analogs depends on several factors:
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The specific analytical method being used
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The required degree of mass separation from the analyte
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The stability of the isotope label under the analytical conditions
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The commercial availability and cost of the deuterated standard
Future Research Directions
Analytical Method Development
Ongoing research in analytical chemistry continues to refine methods for estrogen quantification, with deuterated standards playing a crucial role. Future developments may include more sensitive and specific methods for detecting estradiol valerate and its metabolites in complex biological matrices using Estradiol 17-Valerate-d12 as a reference standard.
Integration with New Analytical Technologies
Emerging analytical techniques such as ion mobility spectrometry coupled with mass spectrometry might benefit from well-characterized deuterated standards like Estradiol 17-Valerate-d12, enabling more detailed structural analysis and quantification in complex samples.
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